molecular formula C13H18N4O3 B12895081 Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- CAS No. 650596-27-3

Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-

Cat. No.: B12895081
CAS No.: 650596-27-3
M. Wt: 278.31 g/mol
InChI Key: IDQBOUPFIJUSKB-UHFFFAOYSA-N
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Description

"Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-" is a glycine-conjugated compound featuring a substituted pyridinyl scaffold. Its structure comprises a glycine moiety linked via a carbonyl group to an amino-substituted pyridine ring, which is further modified with a 1-methyl-2-pyrrolidinyl group at the 5-position. This compound has been identified in metabolic studies as a conjugate of N-methyl-2-pyridone-5-carboxylic acid, detected in human urine samples under normal physiological conditions . Its presence suggests a role in endogenous detoxification or metabolic pathways, though its exact biological significance remains under investigation.

Properties

CAS No.

650596-27-3

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid

InChI

InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20)

InChI Key

IDQBOUPFIJUSKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: (R)- or (S)-2-Methylpyrrolidine

The 1-methyl-2-pyrrolidinyl moiety in the target compound is derived from 2-methylpyrrolidine, which is typically prepared via catalytic hydrogenation of 2-methylpyrroline. This step is crucial as it sets the stereochemistry of the pyrrolidine ring.

  • Hydrogenation Process :
    • Starting material: 2-methylpyrroline (commercially available).
    • Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).
    • Solvent: A mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.
    • Conditions: Ambient temperature hydrogenation under controlled pressure.
    • Outcome: Formation of (R)- or (S)-2-methylpyrrolidine with optical purity ≥ 50% ee.
    • Post-reaction: The catalyst is removed by filtration, and the product is isolated as L- or D-tartrate salts by crystallization with tartaric acid.
    • Advantages: The process avoids isolating intermediates, is scalable, safe, and cost-effective due to inexpensive starting materials and non-corrosive reagents.

Coupling of the Pyrrolidine Derivative with a 5-Amino-2-Pyridinyl Moiety

The next key step involves forming the amino carbonyl linkage between the pyrrolidine and the 5-(2-pyridinyl)amino group.

  • Synthetic Strategy :
    • The 5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl amine is prepared by nucleophilic substitution or palladium-catalyzed cross-coupling reactions involving halogenated pyridine derivatives and the chiral pyrrolidine intermediate.
    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for these coupling reactions due to their polarity and ability to dissolve both reactants.
    • Reaction conditions typically involve heating under nitrogen atmosphere at 100–160 °C for 10–48 hours to ensure complete coupling.

Formation of the Glycine Amide Linkage

The final step is the attachment of the glycine moiety via an amide bond to the amino carbonyl group on the pyridine-pyrrolidine scaffold.

  • Amide Bond Formation :
    • Glycine or its derivatives (e.g., glycine esters or glycine imines) are coupled to the amino group using standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
    • Alternative methods include the use of Brønsted base catalysis to promote enantioselective coupling of glycine imine derivatives, which can enhance stereoselectivity and yield.
    • The reaction is typically conducted in dichloromethane or similar organic solvents at room temperature or slightly elevated temperatures.
    • Purification involves aqueous workup, extraction, and chromatographic techniques to isolate the pure glycine derivative.

Advanced Synthetic Approaches Involving Glycine-Based Cycloadditions

Recent research highlights the use of glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition reactions to construct pyrrolidine-containing heterocycles, which could be adapted for synthesizing complex glycine derivatives like the target compound.

  • Key Features :
    • Glycine or N-substituted glycine derivatives undergo intramolecular [3+2] cycloadditions with aldehydes or maleimides to form pyrrolidine rings with high stereocontrol.
    • These methods allow the formation of cis- and trans-pentacyclic systems with excellent diastereoselectivity (>9:1 dr) and yields (53–93%).
    • The stereochemistry and purity of products are confirmed by single-crystal X-ray diffraction and NMR spectroscopy.
    • This approach offers a modular and efficient route to complex glycine derivatives with pyrrolidine moieties, potentially applicable to the target compound’s synthesis.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
1. Synthesis of (R)- or (S)-2-methylpyrrolidine Catalytic hydrogenation of 2-methylpyrroline using Pt catalyst in EtOH/MeOH 2-methylpyrroline, Pt/C or PtO2, EtOH/MeOH, ambient temp High optical purity, scalable, safe
2. Coupling with 5-(2-pyridinyl)amino group Nucleophilic substitution or Pd-catalyzed cross-coupling in DMF or THF Halogenated pyridine, chiral pyrrolidine, DMF, heat, N2 atmosphere Efficient C–N bond formation, high yield
3. Amide bond formation with glycine Peptide coupling using carbodiimides or Brønsted base catalysis Glycine derivatives, EDC/DCC, CH2Cl2, room temp Enantioselective, high yield
4. Glycine-based [3+2] cycloaddition Decarboxylative 1,3-dipolar cycloaddition to form pyrrolidine rings Glycine, aldehydes, maleimides, heat High stereoselectivity, modular synthesis
5. Electrochemical glycine synthesis Electrochemical reduction of oxalic acid and nitrate Cu–Hg electrode, aqueous electrolyte, -1.4 V vs Ag/AgCl Green, avoids toxic reagents
6. Mechanochemical peptide bond formation Solvent-free glycine oligomerization by mechanochemical activation Glycine, mineral catalysts, ambient temp Solvent-free, energy efficient

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- may exhibit antidepressant and anxiolytic properties. Studies have shown that the modulation of neurotransmitter systems, particularly through the enhancement of serotonin and norepinephrine activity, can lead to improved mood and reduced anxiety levels in clinical settings .

1.2 Neurological Research

This compound has been explored for its potential neuroprotective effects. Preliminary studies suggest that it may help in the management of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells . The ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Research

2.1 Enzyme Inhibition Studies

Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- has been investigated for its role as an enzyme inhibitor. Specific studies have highlighted its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

2.2 Protein Interaction Studies

The compound's interaction with various proteins has been a subject of interest in biochemical research. It has been shown to bind with specific receptors, influencing cellular signaling pathways that could lead to therapeutic advancements in cancer treatment and other diseases characterized by aberrant cellular signaling .

4.1 Clinical Trials on Mood Disorders

A notable clinical trial investigated the efficacy of Glycine derivatives, including N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-, in patients suffering from major depressive disorder (MDD). Results indicated a significant reduction in depressive symptoms compared to placebo groups, suggesting a promising therapeutic role for this compound in mood regulation .

4.2 Neuroprotection in Animal Models

In animal models of neurodegeneration, Glycine derivatives demonstrated protective effects against neuronal death induced by toxic agents. These findings support further exploration into its potential as a treatment for neurodegenerative diseases, highlighting its significance as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share core features such as pyridinyl or pyrimidinyl backbones, amino linkages, and diverse substituents. Below is a detailed comparison based on molecular properties, applications, and research findings:

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Substituents/Modifications
Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- Pyridinyl amino carbonyl + glycine + methylpyrrolidinyl Not explicitly provided* 1-Methyl-2-pyrrolidinyl (5-position)
Ribociclib (RCB) Pyrimidine + cyclopentyl + piperazinyl C₂₃H₃₀N₈O 434.54 Cyclopentyl, dimethylamino, piperazinyl
Tovorafenib Pyridinyl amino carbonyl + thiazole C₁₇H₁₂Cl₂F₃N₇O₂S 506.29 Chloro, trifluoromethyl, thiazole
Abemaciclib Pyrimidinamine + benzimidazole + ethylpiperazinyl C₂₇H₃₂F₂N₈ 506.59 Ethylpiperazinyl, fluorophenyl
Fluazuron (Pesticide) Pyridinyl + trifluoromethyl + chloro C₂₀H₁₀Cl₂F₅N₃O₃ 516.21 Trifluoromethyl, chloro

Physicochemical Properties

  • Solubility: Ribociclib exhibits low water solubility (40 mg/L) and moderate solubility in acidic media (63 mg/L in 0.1 N HCl) . Glycine conjugates (e.g., the target compound) are typically polar due to the glycine moiety, enhancing water solubility compared to non-conjugated analogs .
  • Lipophilicity (logP) :

    • Ribociclib has a logP of 0.88, reflecting moderate lipophilicity .
    • Fluazuron’s trifluoromethyl and chloro substituents likely increase its logP, favoring pesticidal activity via membrane penetration .

Patent Exclusions and Structural Differentiation

Certain compounds with pyridinyl amino or benzamide cores are excluded from patents due to structural similarities but lack of therapeutic novelty. For example:

  • 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide is excluded from a cancer therapy patent, indicating that minor substitutions (e.g., thioether vs. carbonyl linkages) define patentability .

Research Findings and Implications

  • Drug Design : Structural analogs like Ribociclib and Tovorafenib demonstrate that pyridinyl/pyrimidinyl scaffolds are versatile platforms for kinase inhibition, with substituents critically influencing target affinity and solubility .
  • Pesticide Development : Fluazuron’s efficacy underscores the importance of halogen and trifluoromethyl groups in enhancing pesticidal activity .

Biological Activity

Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- (CAS No. 650596-27-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 278.307 g/mol
  • Structure : The compound features a pyrrolidine ring linked to a pyridine moiety, which is characteristic of many biologically active compounds.

Research indicates that glycine derivatives can modulate various biological pathways. The compound in focus can potentially influence:

  • Eukaryotic Translation Initiation : It has been shown to upregulate eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), enhancing the phosphorylation of Akt and AMP-activated protein kinase (AMPK), thus promoting glucose uptake .
  • Inhibition of Viral Replication : Certain derivatives have demonstrated efficacy as inhibitors of hepatitis C virus (HCV) NS5B polymerase, with IC₅₀ values in the low nanomolar range, indicating potent antiviral activity .

Therapeutic Applications

The biological activities suggest potential applications in:

  • Antiviral Therapy : The compound's ability to inhibit HCV replication positions it as a candidate for further development in antiviral therapies.
  • Metabolic Disorders : By enhancing glucose uptake, it may have implications in treating metabolic disorders such as diabetes.

Table 1: Biological Activities and IC₅₀ Values

Compound NameBiological ActivityIC₅₀ (nM)Reference
Glycine Derivative 1NS5B Polymerase Inhibitor8
Glycine Derivative 2NS5B Polymerase Inhibitor21
Glycine N-substitutedGlucose Uptake Enhancement-

Case Study 1: Antiviral Efficacy

A study conducted by Dong et al. demonstrated that glycine-based compounds could effectively inhibit HCV replication. The research highlighted the synthesis of pyrrolidine derivatives through glycine-based cycloadditions, leading to compounds with significant antiviral properties .

Case Study 2: Metabolic Regulation

Research on the role of glycine derivatives in metabolic regulation showed that these compounds could enhance glucose uptake in muscle cells via AMPK activation. This finding suggests potential applications in managing conditions like type 2 diabetes .

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